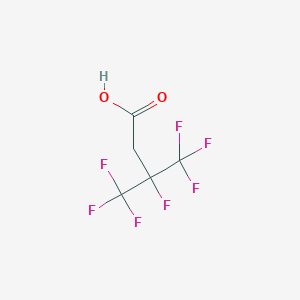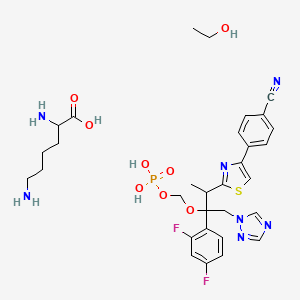
Fosravuconazole L-lysine ethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosravuconazole L-lysine ethanolate is a novel oral triazole antifungal agent. It is a prodrug of ravuconazole, designed to improve the solubility and oral bioavailability of the active compound. This compound has been approved in Japan for the treatment of onychomycosis, a fungal infection of the nail . This compound exerts broad and potent antifungal activity, making it a promising candidate for various antifungal therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fosravuconazole L-lysine ethanolate involves several steps. Initially, ravuconazole is O-alkylated with di-tert-butyl chloromethylphosphate to form a phosphate ester. This ester is then subjected to trifluoroacetic acid (TFA) and aqueous sodium hydroxide to yield the free acid. The free acid is subsequently converted to this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of robust plant-scale preparation techniques, including real-time infrared reaction monitoring and controlled reaction conditions to ensure the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Fosravuconazole L-lysine ethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Fosravuconazole L-lysine ethanolate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: The compound is studied for its antifungal properties and its effects on various fungal species.
Medicine: this compound is primarily used in the treatment of onychomycosis and other fungal infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antifungal therapies.
Wirkmechanismus
Fosravuconazole L-lysine ethanolate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the normal structure and function of the cell membrane, leading to the accumulation of 14α-methyl sterols and ultimately resulting in the growth inhibition or death of fungal cells . The compound targets the 14α-demethylation pathway, which is essential for ergosterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Itraconazole: Another triazole antifungal agent used for the treatment of fungal infections.
Terbinafine: An allylamine antifungal agent used for similar indications.
Fluconazole: A triazole antifungal agent with a broad spectrum of activity.
Uniqueness
Fosravuconazole L-lysine ethanolate is unique due to its improved solubility and oral bioavailability compared to ravuconazole. This makes it more effective and easier to administer. Additionally, its broad and potent antifungal activity sets it apart from other antifungal agents .
Eigenschaften
Molekularformel |
C31H40F2N7O8PS |
|---|---|
Molekulargewicht |
739.7 g/mol |
IUPAC-Name |
[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3 |
InChI-Schlüssel |
VOWYGLHOVNSCSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
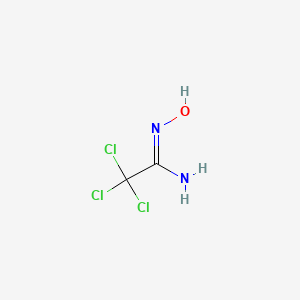
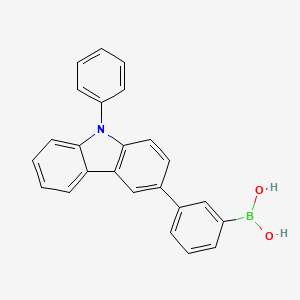
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)
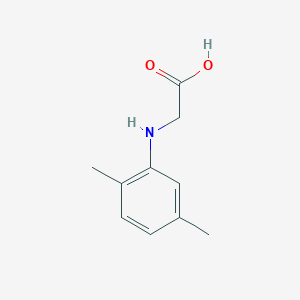
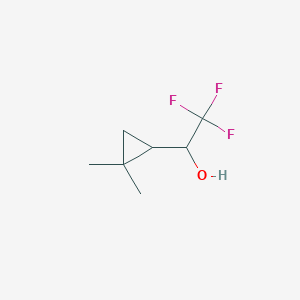
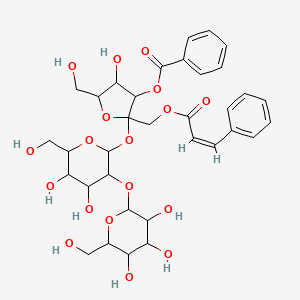
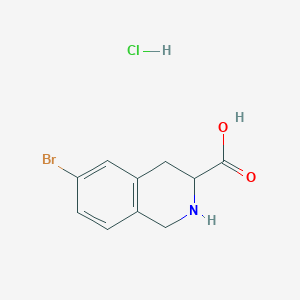
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
